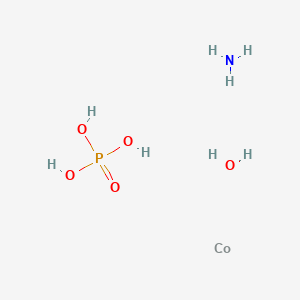
Cellohexose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cellohexose is a useful research compound. Its molecular formula is C36H62O31 and its molecular weight is 990.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cellohexose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cellohexose including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical Monitoring in Biochemistry
- Cellohexose-modified magnetic microbeads have been used to monitor the binding of wheat germ agglutinin (WGA), a process evaluated using electrochemical responses of labeled glucose. This method offers a novel approach for studying protein-carbohydrate interactions in biochemistry (Sugawara, Yugami, & Kuramitz, 2009).
Pyrolytic Behavior in Analytical Chemistry
- Cellohexose undergoes pyrolysis, a chemical decomposition at high temperatures, revealing insights into its pyrolytic behavior. Understanding this process is essential in analytical chemistry, particularly in studies involving cellulose and its derivatives (Mattonai & Ribechini, 2020).
Gel Permeation Chromatography in Chemical Analysis
- Cellohexose has been separated using gel permeation chromatography, a technique for analyzing molecules based on their size. This process is significant in chemical analysis, especially for studying cellodextrins and related compounds (Brown, 1970).
Enzymatic Hydrolysis in Biochemistry
- The enzymatic hydrolysis of cellohexaose has been a subject of study, providing insights into the breakdown of cellodextrins by enzymes. This research is crucial in understanding enzymatic processes and their applications in biochemistry and biotechnology (Freer & Detroy, 1982).
Hydrolysis Patterns in Biochemical Research
- Studies on the hydrolysis patterns of cellohexaose by cellobiohydrolase have provided valuable information on the kinetic constants and cleavage patterns, essential for understanding complex biochemical processes (Harjunpää et al., 1996).
Cellodextrin Production in Microbiology
- Research on the production and utilization of cellohexaose by certain bacteria offers insights into microbial metabolism and the potential for biofuel production, an important area in applied microbiology (Wells, Russell, Shi, & Weimer, 1995).
Molecular Dynamics in Physical Chemistry
- Molecular dynamics simulation of cellohexaose in aqueous solutions provides an understanding of its interactive behavior, crucial in physical chemistry and material science research (Umemura, Yuguchi, & Hirotsu, 2004).
Polysaccharide-Protein Complexes in Biophysics
- Coarse-grained models of cellohexaose and its interactions with proteins contribute to our understanding of polysaccharide-protein complexes, a significant area in biophysical research (Poma, Chwastyk, & Cieplak, 2015).
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMVHSOAUQHPSN-VXDFXQCISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cellohexose | |
CAS RN |
2478-35-5 |
Source


|
| Record name | Cellohexaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B8235685.png)




